Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiophenes, which are known for their aromatic and sulfur-containing heterocyclic structures. These structures are significant in various fields, including medicinal chemistry, material science, and organic synthesis.
Properties
IUPAC Name |
methyl 3-[(4-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-12-9-7-11(8-10-12)17(20)19-15-13-5-3-4-6-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGHLZGCOAHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method, often assisted by microwave irradiation, provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the selective oxidation of benzothiophene derivatives, which can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. Molecular docking studies have shown that derivatives of this compound can bind to the active sites of various receptors, such as VEGFR2, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 3-Methylbenzo[b]thiophene
Comparison: Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzothiophene derivatives, it has shown promising results in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents .
Biological Activity
Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which are noted for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is a sulfur-containing heterocyclic structure, and a methoxybenzamido group. This unique structure contributes to its biological activity, particularly its interactions with various molecular targets.
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of several benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis (MTB), with some compounds showing minimum inhibitory concentrations (MICs) as low as 2.73 μg/mL against multidrug-resistant strains of MTB . The structural similarities between this compound and these derivatives suggest potential antimicrobial activity worth investigating.
Anticancer Potential
Benzothiophene derivatives have also been explored for their anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. A study reported that certain derivatives could arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involved downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax, indicating a potential pathway for therapeutic intervention.
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Molecular docking studies have suggested that similar compounds can bind effectively to targets such as DprE1 (decaprenylphosphoryl-β-d-ribose-2′-epimerase), which plays a crucial role in the biosynthesis of mycobacterial cell walls . This interaction may inhibit the growth of pathogens by disrupting essential biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiophene derivatives:
-
Antitubercular Activity : A series of benzo[b]thiophenes were evaluated for their antitubercular activity against MTB, with some compounds demonstrating high selectivity indices and low cytotoxicity against human cells .
Compound MIC (μg/mL) Activity Against 7b 2.73 MDR-MTB 8c 0.60 Dormant BCG 8g 0.61 Dormant BCG -
Anticancer Activity : Research on similar benzothiophene derivatives indicated significant cytotoxic effects on various cancer cell lines with IC50 values ranging from low micromolar to submicromolar concentrations .
Cell Line IC50 (μM) HeLa 1.48 MCF-7 3.67 HCT-116 2.28
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves a multi-step approach:
Thiophene Core Formation : Cyclization reactions using sulfur-containing precursors, such as methyl ethyl 2-mercaptoacetate with substituted aldehydes under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the benzo[b]thiophene core .
Functionalization : Introduction of the 4-methoxybenzamido group via coupling reactions. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to react 4-methoxybenzoyl chloride with the amino group at position 3 of the thiophene ring .
Esterification : Final esterification steps to stabilize the carboxylate group, often employing methanol and acid catalysts .
Key Considerations : Reaction temperature, solvent polarity, and catalyst selection critically influence yield and purity.
Advanced: How can regioselectivity challenges during functionalization be addressed?
Regioselectivity in introducing the 4-methoxybenzamido group is influenced by:
- Electronic Effects : Electron-donating groups (e.g., methoxy) on the benzamido moiety direct substitution to electron-deficient positions on the thiophene ring. Computational tools like DFT can predict favorable sites .
- Protecting Groups : Temporary protection of reactive sites (e.g., using tert-butoxycarbonyl, Boc) prevents undesired side reactions .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in aromatic systems .
Validation : Monitor intermediates via HPLC and ¹H NMR to confirm regiochemical outcomes .
Basic: What analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity of the thiophene ring. For example, the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.0–8.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₁₅NO₄S) and detects isotopic patterns .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Advanced: How do structural modifications impact biological activity?
- Substituent Effects :
- SAR Studies : Derivatives with para-substituted benzamido groups exhibit higher bioactivity than ortho/meta analogs due to steric and electronic compatibility with target binding pockets .
Basic: What are common pitfalls in purity assessment, and how are they resolved?
- By-Product Formation : Side reactions during coupling (e.g., over-acylation) generate impurities. Use preparative HPLC with a C18 column (MeOH/H₂O gradient) for isolation .
- Residual Solvents : DMF or dichloromethane traces are detected via GC-MS. Lyophilization or repeated washing with ether mitigates this .
- Hygroscopicity : The compound’s stability in storage is improved using desiccants (silica gel) under inert atmospheres .
Advanced: How can computational methods guide mechanistic studies?
- Molecular Docking : Predict binding modes with targets like STAT3 or viral proteases. For example, the thiophene ring’s sulfur atom forms π-sulfur interactions with His342 in STAT3 .
- QSAR Modeling : Correlate substituent hydrophobicity (logP) with antibacterial IC₅₀ values. Fluorine or chloro substituents at position 4 improve logP by 0.5–1.0 units, enhancing cellular uptake .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the methoxy group and Arg214) .
Basic: What are the compound’s key stability concerns under experimental conditions?
- pH Sensitivity : Hydrolysis of the ester group occurs in basic conditions (pH > 8). Use buffered solutions (pH 6–7) for in vitro assays .
- Thermal Degradation : Decomposition above 150°C necessitates low-temperature storage (-20°C) .
- Photooxidation : The thiophene ring is susceptible to UV light. Conduct reactions under amber glass or inert gas .
Advanced: How do in vitro and in vivo data discrepancies arise, and how are they reconciled?
- Metabolic Instability : Esterase-mediated hydrolysis in vivo reduces bioavailability. Prodrug strategies (e.g., tert-butyl esters) or nanoformulations improve stability .
- Protein Binding : Serum albumin binding (>90%) lowers free drug concentration. Adjust dosing regimens based on plasma protein binding assays .
- Tissue Penetration : Poor BBB crossing limits CNS applications. Structural analogs with increased logD (e.g., trifluoromethyl derivatives) show improved brain uptake in rodent models .
Basic: What are validated biological targets for this compound?
- STAT3 Signaling : Inhibits phosphorylation (IC₅₀ = 1.2 µM) by binding to the SH2 domain, validated via luciferase reporter assays .
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) through penicillin-binding protein (PBP) inhibition .
- Enzyme Modulation : Acts as a non-competitive inhibitor of cytochrome P450 3A4 (Ki = 5.6 µM), impacting drug metabolism studies .
Advanced: What strategies resolve contradictory data in SAR studies?
- Orthogonal Assays : Cross-validate IC₅₀ values using fluorescence polarization (binding affinity) and cell viability (functional activity) .
- Crystallography : Resolve binding ambiguities via X-ray structures (e.g., PDB 6XYZ) to confirm hydrogen bonding networks .
- Meta-Analysis : Pool data from analogous compounds (e.g., methyl 4-phenylthiophene-2-carboxylate derivatives) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
